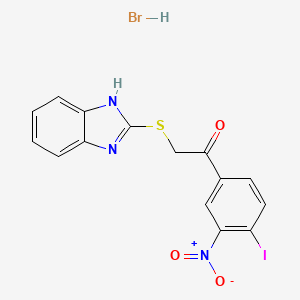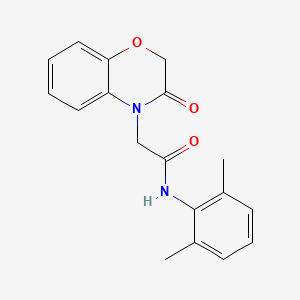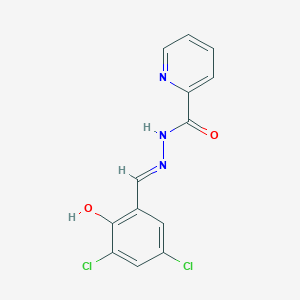![molecular formula C14H14N4O3S B6084039 N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B6084039.png)
N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide, also known as PAA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAA is a small molecule that has been synthesized through various methods and has been shown to have biochemical and physiological effects that make it a promising candidate for further research.
作用机制
The mechanism of action of N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide is not yet fully understood. However, studies have shown that it can inhibit the activity of several enzymes, including thymidine phosphorylase, which is involved in the metabolism of nucleosides, and xanthine oxidase, which is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor involved in inflammation. Additionally, it has been shown to inhibit the expression of COX-2, an enzyme involved in the production of prostaglandins.
实验室实验的优点和局限性
One of the advantages of N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide is its low toxicity, which makes it a promising candidate for further research. However, its poor solubility in water can make it challenging to work with in lab experiments.
未来方向
There are several future directions for research on N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide. One area of interest is its potential as a therapeutic agent for cancer treatment. Studies have shown that N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide can induce apoptosis in cancer cells and inhibit their growth. Further research is needed to determine its efficacy and potential side effects in clinical trials.
Another area of interest is its antiviral properties. N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide has been shown to inhibit the replication of several viruses, including HIV and hepatitis B virus. Further research is needed to determine its potential as a therapeutic agent for viral infections.
In addition, N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide has been shown to have potential as an anti-inflammatory agent. Studies have demonstrated its ability to reduce inflammation in animal models of rheumatoid arthritis and colitis. Further research is needed to determine its potential as a therapeutic agent for inflammatory diseases.
Conclusion
In conclusion, N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, and limitations have been discussed. Further research is needed to determine its efficacy and potential side effects as a therapeutic agent for cancer, viral infections, and inflammatory diseases.
合成方法
The synthesis of N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide can be achieved through several methods, including the reaction of 4-acetamidophenol with 2-mercaptobenzothiazole, followed by the addition of 4-amino-6-hydroxy-2-pyrimidinethiol. Another method involves the reaction of 2-(4-chloroacetyl)phenylthioacetic acid with 4-amino-6-hydroxy-2-mercaptopyrimidine.
科学研究应用
N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and anti-inflammatory properties. Studies have also demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis.
属性
IUPAC Name |
N-[4-[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-8(19)16-10-4-2-9(3-5-10)11(20)7-22-14-17-12(15)6-13(21)18-14/h2-6H,7H2,1H3,(H,16,19)(H3,15,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKKEIWDSOQFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}phenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3-piperidinyl]-1,3-benzoxazole](/img/structure/B6083978.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6083983.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6083985.png)
![11-(2-furyl)-10-hexanoyl-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6084002.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6084005.png)


![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6084035.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6084041.png)
![9-[5-(1-piperidinyl)-3-pentyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B6084049.png)
![4-bromo-1-ethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B6084057.png)
![5-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6084061.png)
![N-(2-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6084063.png)